sym-Homo Spermidine Trihydrochloride
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Overview
Description
Sym-Homo Spermidine Trihydrochloride is a chemical compound with the molecular formula C8H21N3 . It is an analogue of Spermidine and is used as an antineoplastic . It plays an important role in the regulation of cellular proliferation and differentiation .
Synthesis Analysis
Spermidine can be biosynthesized from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system . This novel pathway provides a green alternative method for the efficient synthesis of spermidine .Molecular Structure Analysis
The molecular weight of sym-Homo Spermidine Trihydrochloride is 272.68 g/mol . Its molecular structure can be represented by the SMILES notation: [2H]C([2H])(CCCNCCCC([2H])([2H])N)N .Chemical Reactions Analysis
Spermidine, a natural autophagy inducer, has a variety of health effects, such as antitumor, antiaging, anti-inflammation, cardiovascular protection, and neuromodulation . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth .Physical And Chemical Properties Analysis
Sym-Homo Spermidine Trihydrochloride is soluble in water . It has a molecular weight of 272.68 g/mol .Scientific Research Applications
Biosynthesis of Spermidine
Spermidine is an important polyamine that can be used for the synthesis of various bioactive compounds in the food and pharmaceutical fields . A novel efficient whole-cell biocatalytic method with an NADPH self-sufficient cycle for spermidine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .
Therapeutic Agent for Ocular Diseases
Spermidine has the potential to become a promising therapeutic agent to treat ocular diseases such as glaucoma, optic nerve injury, age-related macular degeneration (AMD), cataracts, dry eye syndrome, and bacterial keratitis .
Anti-Aging Properties
Spermidine is well-known as an anti-aging agent and exerts several protective effects . Numerous studies on human and animal models have shown it to delay the aging of the whole organism and extend the median lifespan .
Autophagy Induction
Spermidine plays a crucial role in autophagy induction . Autophagy is a cellular process that helps maintain cellular homeostasis by removing unnecessary or dysfunctional components.
Anti-Inflammation and Anti-Oxidation
Spermidine exhibits broad properties like anti-inflammation and anti-oxidation . These properties make it beneficial in managing various health conditions associated with inflammation and oxidative stress.
Cell Proliferation Activation
Spermidine is involved in cell proliferation activation . This makes it crucial in processes such as wound healing, tissue regeneration, and immune response.
Mechanism of Action
Target of Action
sym-Homo Spermidine Trihydrochloride is an analogue of Spermidine . Spermidine is a polyamine compound found in ribosomes and living tissues, having various metabolic functions within organisms . It plays roles in regulating synaptic plasticity, promoting autophagy, and alleviating oxidative stress in the nervous system .
Mode of Action
It’s known that spermidine, the compound it’s an analogue of, has a role in maintaining the homeostasis of the intracellular environment . It can stabilize biomolecules and promote cell growth by combining with negatively charged DNA and RNA .
Biochemical Pathways
Spermidine is synthesized from putrescine by spermidine synthase . It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine . Spermidine regulates biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .
Pharmacokinetics
It’s known that it’s a solid compound and soluble in methanol and water , which could potentially influence its bioavailability.
Result of Action
Spermidine, the compound it’s an analogue of, is a longevity agent in mammals due to various mechanisms of action, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . It’s also known to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sym-Homo Spermidine Trihydrochloride. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound’s physical and chemical properties may be affected by its isotopic labeling .
Safety and Hazards
Future Directions
Spermidine has been a hot topic in the field of food processing, and current research findings suggest that spermidine-rich foods may be used in intervention and prevention of age-related diseases . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
properties
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPINREBNQPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Aminobutyl)-1,4-butanediamine3hcl |
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